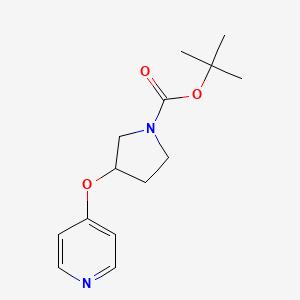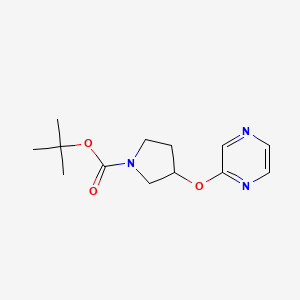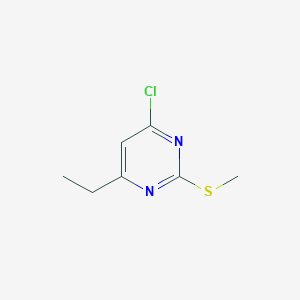![molecular formula C13H10FN3OS B6527579 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1025815-02-4](/img/structure/B6527579.png)
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Descripción general
Descripción
“6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a chemical compound with the IUPAC name 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole . It has a molecular weight of 218.25 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole and 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole were synthesized from thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazo[2,1-b][1,3]thiazole ring attached to a 4-fluorophenyl group . The InChI code for this compound is 1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been reported to exhibit various biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.25 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved papers.Mecanismo De Acción
Target of Action
The primary targets of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide are cancer cells. The compound has demonstrated broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It exerts superior potencies against different cancer cell lines, including renal cancer cell line UO-31 and MCF7 breast cancer cell line
Biochemical Pathways
It is known that thiazole derivatives, which include this compound, have potential antiproliferative agents against several human cancer cell lines . The downstream effects of these interactions typically result in the inhibition of cancer cell proliferation.
Pharmacokinetics
The compound’s molecular weight is 21825 , which suggests it may have suitable pharmacokinetic properties for drug development, as most drugs have a molecular weight between 160 and 480 Daltons.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. For instance, the compound has shown to be threefold more potent than Sorafenib against DU-145 prostate cancer cell line .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide in laboratory experiments is its low molecular weight and high solubility in water. This makes it easy to work with and handle in the laboratory. In addition, this compound has been found to possess a variety of biological activities, making it a useful tool for studying the mechanisms of action of various compounds. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively high cost and it is not always easy to obtain.
Direcciones Futuras
There are a number of potential future directions for the study of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide. One potential direction is to further explore its potential anti-cancer effects and to develop new strategies for targeting tumor cells. Another potential direction is to explore the potential of this compound as an anti-inflammatory agent, as well as its potential to inhibit the growth of other types of bacteria and viruses. Additionally, future research could focus on the development of new synthesis methods for this compound, as well as the development of new methods for its purification. Finally, further research could be conducted to explore the potential of this compound as an anti-oxidant and to identify new potential applications for this compound.
Aplicaciones Científicas De Investigación
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been studied for its potential applications in medicinal chemistry. This compound has been found to possess a variety of biological activities, such as anti-inflammatory, anti-microbial, and anti-cancer activities. In addition, this compound has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been studied for its potential to inhibit the growth of tumor cells and to inhibit the formation of metastatic lesions.
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS/c1-7-11(12(15)18)19-13-16-10(6-17(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHISXROIUNRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6527507.png)
![1-(2-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6527514.png)
![ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6527519.png)
![1-(2-methoxyphenyl)-5-oxo-N-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6527523.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6527531.png)
![4-(azepane-1-sulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6527532.png)
![methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6527539.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6527544.png)



![3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6527572.png)

![1,3-dimethyl-7-(2-methylphenyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6527589.png)